Predicted Physicochemical Profile vs. 7‑Benzyloxy‑4‑methyl Analog
The 4‑phenyl substitution in 5‑(benzyloxy)‑7‑methyl‑4‑phenyl‑2H‑chromen‑2‑one elevates predicted logP and molecular weight compared to the 7‑benzyloxy‑4‑methyl analog (MFCD00510949). This shift is expected to enhance membrane permeability while potentially increasing metabolic liability [1].
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 5.30 (calculated, ChemBase) |
| Comparator Or Baseline | 7‑(Benzyloxy)‑4‑methyl‑2H‑chromen‑2‑one: 4.02 (calculated, ChemSpider) |
| Quantified Difference | +1.28 log units |
| Conditions | In silico prediction (ACD/Labs Percepta) |
Why This Matters
Higher logP may improve blood‑brain barrier penetration for CNS targets but could increase CYP‑mediated metabolism; selection hinges on specific assay context.
- [1] ChemBase.cn. 5‑(benzyloxy)‑7‑methyl‑4‑phenyl‑2H‑chromen‑2‑one – calculated LogD (pH 5.5/7.4): 5.30. http://www.chembase.cn/molecule-184399.html (accessed 2026). View Source
